![molecular formula C19H13N3O7S B2522574 Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-39-9](/img/structure/B2522574.png)
Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
“Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also features a phenyl group (a ring of six carbon atoms), a carboxylate group (COO-), and a 3,5-dinitrobenzamido group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity .Scientific Research Applications
- Anticancer Properties : Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate has shown promise as an anticancer agent. Researchers have investigated its cytotoxic effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis .
- Anti-Inflammatory Activity : The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It could be explored as a potential treatment for inflammatory diseases .
- Semiconducting Properties : Due to its conjugated structure, Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate can serve as a semiconducting material in organic electronic devices. Researchers have studied its charge transport behavior and stability .
- Photoluminescence : The compound displays interesting photoluminescent properties. Its emission spectrum can be tuned by modifying the substituents, making it useful for optoelectronic applications .
- Building Block : Researchers have utilized Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate as a building block for constructing more complex molecules. Its reactivity in various reactions, such as cyclizations and multicomponent reactions, has been explored .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Understanding its interactions with specific enzymes can aid drug design .
- Solar Cell Applications : The conjugated structure of Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate suggests its suitability for organic photovoltaic devices. Researchers have studied its photoconversion efficiency and stability .
Pharmacological Studies
Organic Electronics
Materials Science
Chemical Synthesis
Biological Studies
Photovoltaics
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(3,5-dinitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S/c1-29-19(24)17-15(10-16(30-17)11-5-3-2-4-6-11)20-18(23)12-7-13(21(25)26)9-14(8-12)22(27)28/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKGUBXDGZVUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate |
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